

# Ermanin: A Technical Guide for Scientific Professionals

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Compound of Interest		
Compound Name:	Ermanin	
Cat. No.:	B191650	Get Quote

#### Introduction

**Ermanin** is an O-methylated flavonol, a type of flavonoid compound found in various natural sources, including bee glue and plants like Tanacetum microphyllum.[1] As a member of the flavonoid class, **Ermanin** has garnered significant interest within the research community for its diverse range of biological activities. These activities, which include anti-inflammatory, pro-oxidant, antiviral, and melanogenic properties, position **Ermanin** as a compound of interest for further investigation in drug development and cellular biology. This guide provides a comprehensive overview of **Ermanin**'s chemical properties, biological functions, and associated experimental methodologies.

## **IUPAC Name and Synonyms**

The standardized nomenclature and various synonyms for **Ermanin** are crucial for accurate identification in research and literature.



Identifier Type	Identifier	
Systematic IUPAC Name	5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[2]	
Common Name	Ermanin	
Synonyms	5,7-Dihydroxy-3,4'-dimethoxyflavone[1][3], Kaempferol 3,4'-di-O-methyl ether[1][3], 3,4'- Dimethoxychrysin[2], NSC-31882[3], 3,4'- dimethylkaempferol[1]	
CAS Number	20869-95-8[2]	

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Ermanin** is provided below, offering essential data for experimental design and computational modeling.

Property	Value
Molecular Formula	C17H14O6[3]
Molecular Weight	314.29 g/mol [1][3]
Appearance	Yellow powder
XlogP	2.5[4]
Hydrogen Bond Donors	2[4]
Hydrogen Bond Acceptors	6[4]
Canonical SMILES	COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C =C3O2)O)O)OC[3]
InChl Key	RJCJVIFSIXKSAH-UHFFFAOYSA-N[3]

## **Biological and Pharmacological Activities**



**Ermanin** exhibits a broad spectrum of biological activities, making it a versatile molecule for pharmacological research. The following table summarizes its key quantitative bioactivity data.

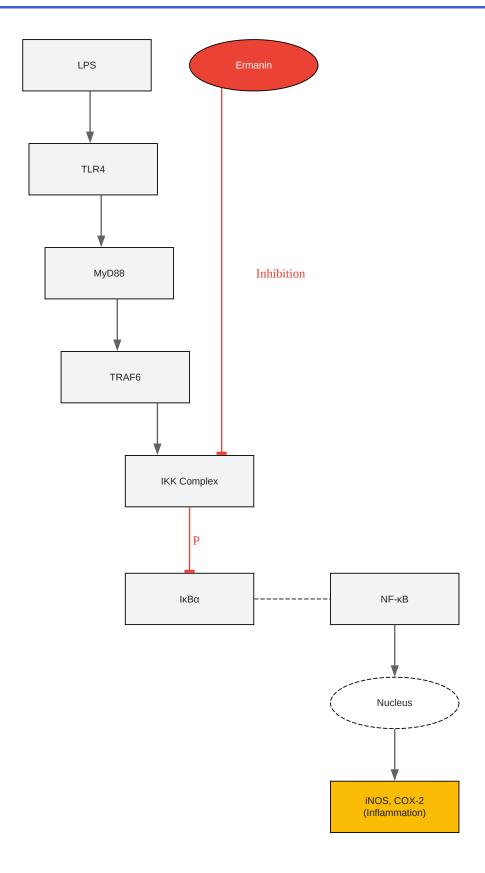
Biological Activity	Model System	Key Findings and Quantitative Data
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	- Inhibition of iNOS expression (IC50: 6.7 μM)- Inhibition of COX-2 expression (IC50: 1.68 μM)
Antiviral	Poliovirus type 1 in Vero cells	- Inhibition of viral replication (ED <sub>99</sub> : 5 μg/ml)
Pro-oxidant Activity	B16/F10 mouse melanoma cells	- Increased intracellular Reactive Oxygen Species (ROS)- Decreased Glutathione (GSH) levels (at 8 and 16 μM)
Melanogenesis Induction	Zebrafish larvae & B16/F10 cells	- Induced melanogenesis at concentrations of 8 and 16 μM
Anticancer	MCF-7 (breast adenocarcinoma) & BHY (oral squamous carcinoma) cells	- Potent cytotoxic effects (IC <sub>50</sub> : 21-51 μM)[5]
Insecticidal	Dione juno larvae	- High deterrent activity at 40 ppm[5]

## **Signaling Pathways**

1. Inhibition of LPS-Induced Inflammatory Pathway

**Ermanin** demonstrates significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a primary regulator of iNOS and COX-2 gene expression in response to lipopolysaccharide (LPS).





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Proposed inhibition of the NF-kB pathway by **Ermanin**.



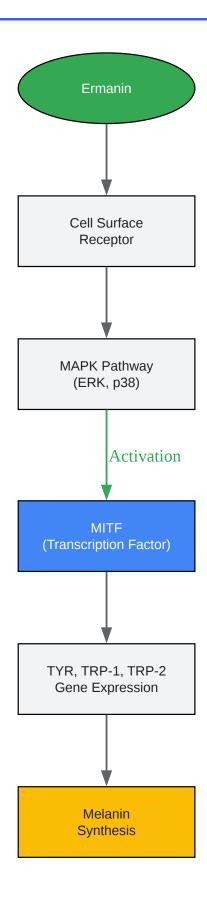




#### 2. Proposed Melanogenesis Signaling Pathway

**Ermanin** has been observed to induce melanogenesis. While the exact mechanism is under investigation, it is plausible that it activates mitogen-activated protein kinase (MAPK) signaling pathways, which are known to be major regulators of melanin biosynthesis.[6] This involves the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes.





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### References

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